2-((Pyridin-3-ylmethylene)amino)acetic acid
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Overview
Description
2-((Pyridin-3-ylmethylene)amino)acetic acid is an organic compound that belongs to the family of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an aminoacetic acid moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethylene)amino)acetic acid can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyridine is reacted with glyoxylic acid in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-3-ylmethylene)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-((Pyridin-3-ylmethylene)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((Pyridin-3-ylmethylene)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetic acid: A similar compound with a pyridine ring attached directly to an acetic acid moiety.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: A compound with an imidazo[1,2-a]pyridine ring system attached to an acetic acid moiety.
Uniqueness
2-((Pyridin-3-ylmethylene)amino)acetic acid is unique due to the presence of the methylene bridge linking the pyridine ring to the aminoacetic acid moiety. This structural feature can influence the compound’s reactivity, binding properties, and overall behavior in various applications.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-10-5-7-2-1-3-9-4-7/h1-5H,6H2,(H,11,12) |
InChI Key |
KRHBMKQNOPOVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NCC(=O)O |
Origin of Product |
United States |
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